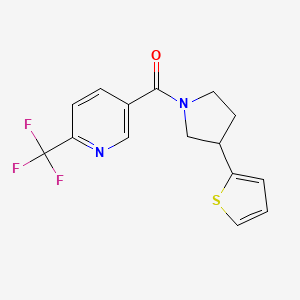

(3-(Thiophen-2-yl)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(3-(Thiophen-2-yl)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone” is a chemical compound with the molecular formula C15H13F3N2OS and a molecular weight of 326.34. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, a thiophene ring, and a pyridine ring with a trifluoromethyl group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications

Thiophene Derivatives in Drug Design

Thiophene derivatives are critically important in medicinal chemistry, acting as core structures in the development of molecules with antiviral, antitumor, antimycobacterial, and antiparkinsonian actions. The bioisosteric replacement of aryl substituents with heteroaryl ones like thiophene can significantly impact the activity of these compounds. Such modifications are explored to optimize the balance between activity and selectivity, demonstrating the importance of thiophene in drug design (Ostrowski, 2022).

Pyrrolidine as a Versatile Scaffold

Pyrrolidine rings are used extensively in drug discovery for their ability to enhance molecular stereochemistry and three-dimensional coverage, contributing to target selectivity and biological activity. The versatility of the pyrrolidine scaffold allows for the generation of novel biologically active compounds targeting a variety of human diseases, showcasing the scaffold's significant role in medicinal chemistry (Li Petri et al., 2021).

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound contains a pyrrolidine ring, which is a common feature in many bioactive molecules . Pyrrolidine derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

The pyrrolidine ring is known for its ability to efficiently explore the pharmacophore space due to sp3-hybridization . The thiophene group, on the other hand, is a bioisostere of the phenyl group and is often used in drug design to enhance binding affinity and selectivity .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Given the structural features of the compound, it is plausible that it may interact with pathways involving proteins that have affinity for pyrrolidine or thiophene-containing ligands .

Pharmacokinetics

Pyrrolidine derivatives are known to have good bioavailability and are often used in drug design to improve ADME properties .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Based on the structural similarity to other pyrrolidine derivatives, it is plausible that this compound may have potential therapeutic effects .

Biochemical Analysis

Biochemical Properties

The presence of the pyrrolidine ring in this compound suggests that it may interact with various enzymes, proteins, and other biomolecules . The thiophene and pyridine rings may also contribute to these interactions .

Cellular Effects

Compounds containing similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

(3-thiophen-2-ylpyrrolidin-1-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F3N2OS/c16-15(17,18)13-4-3-10(8-19-13)14(21)20-6-5-11(9-20)12-2-1-7-22-12/h1-4,7-8,11H,5-6,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYYOERFUPMWMSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC=CS2)C(=O)C3=CN=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-Fluoro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2811901.png)

![2,11-dimethyl-8-nitro-3-(o-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2811903.png)

![2-fluoro-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzamide](/img/structure/B2811904.png)

![2-{[(4-Methyl-1,3-benzothiazol-2-yl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B2811906.png)

![2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2811908.png)

![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2811913.png)

![(E)-4-(1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)morpholine-3,5-dione](/img/structure/B2811914.png)

![5-[2-(1,2-benzoxazol-3-yl)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2811915.png)

![methyl 4-[2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2811919.png)